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Cellular tumor antigen p53 (153-165) -

Cellular tumor antigen p53 (153-165)

Catalog Number: EVT-243688
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Molecular Weight:
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Product Introduction

Description
Cellular tumor antigen p53
Overview

Cellular tumor antigen p53, specifically the peptide sequence from amino acids 153 to 165, is a critical component of the p53 protein, which plays a pivotal role in tumor suppression and cellular regulation. The p53 protein is often referred to as the "guardian of the genome" due to its essential functions in maintaining genomic stability, regulating the cell cycle, and preventing tumor formation. The peptide segment in question is significant for understanding the functional domains of p53 that interact with various molecular targets involved in cellular stress responses and tumorigenesis.

Source and Classification

The p53 protein is encoded by the TP53 gene located on chromosome 17 in humans. It is classified as a transcription factor that regulates the expression of genes involved in cell cycle control, apoptosis, and DNA repair mechanisms. The p53 protein exists in various forms, including wild-type and mutant variants, with mutations in TP53 being among the most common alterations found in human cancers, occurring in approximately 50% of all malignancies .

Synthesis Analysis

Methods

The synthesis of cellular tumor antigen p53 (153-165) can be achieved through several biochemical methods. Common approaches include:

  • Recombinant DNA Technology: This involves cloning the TP53 gene segment encoding the peptide into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli). The cells are then induced to express the peptide, which can be purified using affinity chromatography.
  • Solid-Phase Peptide Synthesis: This method allows for the direct chemical synthesis of peptides by sequentially adding protected amino acids to a growing chain attached to a solid support. This technique is particularly useful for producing small peptides like p53 (153-165) with high purity.

Technical Details

The recombinant approach typically involves:

  1. Cloning of the TP53 gene segment into a plasmid vector.
  2. Transformation into bacterial or mammalian cells.
  3. Induction of protein expression using specific conditions (e.g., IPTG for bacterial systems).
  4. Harvesting and purification of the expressed peptide using techniques like High-Performance Liquid Chromatography (HPLC).

In solid-phase synthesis, automated synthesizers are used to ensure precise control over peptide length and sequence.

Molecular Structure Analysis

Structure

Data

Structural studies using techniques such as X-ray crystallography have revealed that p53 contains multiple functional domains, including:

  • A DNA-binding domain crucial for its role as a transcription factor.
  • An oligomerization domain that allows p53 to form tetramers necessary for its activity.

The peptide (153-165) is part of these structural motifs that facilitate its interaction with target genes .

Chemical Reactions Analysis

Reactions

Cellular tumor antigen p53 (153-165) participates in several biochemical reactions:

  1. Transcriptional Activation: Upon stabilization from cellular stress signals (e.g., DNA damage), p53 binds to specific DNA sequences known as p53 response elements, leading to the transcriptional activation of target genes involved in apoptosis and cell cycle arrest.
  2. Post-Translational Modifications: The activity and stability of p53 are modulated through various modifications such as phosphorylation, acetylation, and ubiquitination, which can influence its ability to bind DNA or interact with other regulatory proteins.

Technical Details

These reactions are often studied using techniques like electrophoretic mobility shift assays (EMSA) to analyze DNA-binding activity or co-immunoprecipitation assays to study interactions with other proteins .

Mechanism of Action

Process

The mechanism by which cellular tumor antigen p53 (153-165) exerts its effects involves several key processes:

  1. Stress Response Activation: In response to cellular stressors such as DNA damage or oncogene activation, p53 levels increase due to reduced degradation by MDM2 (a negative regulator).
  2. Gene Regulation: Activated p53 binds to target genes, leading to transcriptional changes that induce cell cycle arrest or apoptosis.
  3. Cellular Fate Determination: Depending on the context and extent of damage, p53 can promote either survival or death pathways within cells .

Data

Studies show that mutations within the TP53 gene can lead to loss of function or gain of oncogenic properties, significantly impacting cancer progression and treatment responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The peptide has a low molecular weight typical for small peptides.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Peptides like p53 (153-165) can be sensitive to degradation by proteases; hence they are often modified or protected during synthesis.
  • Reactivity: The peptide may undergo various chemical reactions depending on its environment, including oxidation or modification by reactive species.

Relevant data indicate that modifications can enhance stability or alter biological activity .

Applications

Scientific Uses

Cellular tumor antigen p53 (153-165) has several applications in research and clinical settings:

  1. Cancer Research: Understanding how mutations affect function aids in developing targeted therapies.
  2. Vaccine Development: Peptides derived from p53 can be used in immunotherapy strategies aimed at eliciting an immune response against tumors expressing mutant forms of p53.
  3. Diagnostic Tools: Detection of specific antibodies against p53 can serve as biomarkers for certain cancers .
Molecular Biology of p53 (153-165)

Role in Genomic Stability and Tumor Suppression

The cellular tumor antigen p53, encoded by the TP53 gene, serves as the paramount guardian of the genome, orchestrating responses to DNA damage, oncogenic stress, and metabolic alterations. The core DNA-binding domain (DBD), encompassing residues 102-292, includes the critical epitope spanning residues 153-165. This region is indispensable for p53’s tumor-suppressive functions, primarily through sequence-specific DNA binding to target gene promoters. p53 binding activates transcription of genes involved in cell cycle arrest (e.g., CDKN1A/p21), DNA repair, senescence, and apoptosis (e.g., BAX, PUMA) [1] [9]. Mutations within the DBD, particularly in hotspot residues like R175, R248, and R273, disrupt DNA binding and are detected in >50% of human cancers, leading to genomic instability and malignant transformation [1] [9] [10]. The 153-165 epitope contributes to structural integrity, and its perturbation abolishes p53’s ability to suppress tumorigenesis.

Table 1: Cancer-Associated Mutations in the p53 DNA-Binding Domain

Residue PositionMutation Frequency (%)Functional Consequence
R175~4%Conformational distortion of DBD
R248~7%Direct DNA contact loss
R273~6%Direct DNA contact loss
R282~2%Structural destabilization

Structural-Functional Analysis of the DNA-Binding Domain (153-165)

Residues 153-165 form part of the central DNA-binding scaffold of p53. Structural analyses reveal that this region harbors β-sheets and loops that position key residues for direct DNA major groove contacts. The epitope stabilizes the DBD through hydrophobic interactions and hydrogen bonding, with residues like V157 and R158 critical for maintaining the β-sandwich fold [1] [10]. Mutations in this segment (e.g., R158L) disrupt local conformation, abrogating DNA affinity. Cryo-EM studies demonstrate that p53 binds nucleosomal DNA by peeling ~15 bp from histone cores, facilitated by the DBD tetramerization, which includes residues near 153-165 [2]. This epitope also enables binding to non-canonical DNA structures (e.g., cruciforms, quadruplexes), expanding p53’s regulatory scope beyond consensus response elements [10]. Notably, >95% of cancer-derived mutations cluster in the DBD, underscoring the functional indispensability of this region [1] [9].

Table 2: Structural Elements within the 153-165 Epitope

ResidueSecondary StructureRole in DNA Binding
V157β-sheetHydrophobic core stabilization
R158Loop/β-sheetDNA backbone contact
C160LoopZinc coordination (indirect)
S162LoopHydrogen bonding with DNA

Post-Translational Modifications and Regulatory Mechanisms

The 153-165 epitope is modulated by post-translational modifications (PTMs) that fine-tune p53 stability and activity. Phosphorylation near this region (e.g., at S315 by CDK2/Cyclin A) induces conformational changes that promote or inhibit cofactor binding. Acetylation (e.g., K164 by CBP/p300) enhances sequence-specific DNA binding by neutralizing positive charges and recruiting chromatin remodelers [3] [5]. Ubiquitination by MDM2 at C-terminal lysines (K370, K373, K381, K382) targets p53 for degradation but is antagonized by PTMs within the DBD under stress [3] [9]. Interplay between PTMs creates a "code" that dictates functional outcomes: for example, S315 phosphorylation facilitates MDM2 binding, linking cell cycle progression to p53 degradation [5]. Oxidation of cysteine residues (e.g., C176, C238) within the DBD, including near 153-165, impairs DNA binding during oxidative stress, illustrating environmental modulation of this epitope [8].

Evolutionary Conservation of the 153-165 Epitope

The 153-165 epitope exhibits remarkable evolutionary conservation, highlighting its non-redundant role in p53 function. Sequence alignment across vertebrates reveals >90% similarity in this region, with residues V157, R158, and C160 invariant from teleosts to mammals [1]. Elephants, which possess 20 TP53 retrogenes and exhibit exceptional cancer resistance, retain identical 153-165 sequences, suggesting strong selective pressure against mutations [1]. In invertebrates, Drosophila p53 lacks significant homology to the human DBD, but Caenorhabditis elegans CEP-1 displays partial conservation of DNA-contact residues. Functional studies show that humanized substitutions in CEP-1 (e.g., R158K) impair DNA binding and apoptosis, confirming the epitope’s ancient role in genome surveillance [10]. This conservation underscores its fundamental contribution to p53’s tumor-suppressive mechanism across taxa.

Table 3: Evolutionary Conservation of Key Residues in the 153-165 Epitope

ResidueHomo sapiensMus musculusDanio rerioCaenorhabditis elegans
V157ValValValLeu
R158ArgArgArgLys
C160CysCysCysSer
S162SerSerSerAla

Concluding Remarks

The 153-165 epitope of cellular tumor antigen p53 represents a linchpin in its molecular architecture, integrating DNA-binding specificity, structural stability, and evolutionary adaptation. Its disruption by mutations or aberrant PTMs is a hallmark of cancer, while its conservation across species underscores its non-negotiable role in genome protection. Targeting this region with therapeutics that restore wild-type conformation or modulate PTMs remains a promising frontier in oncology.

Properties

Product Name

Cellular tumor antigen p53 (153-165)

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